3,3-Difluoropyrrolidine
Overview
Description
3,3-Difluoropyrrolidine: is an organic compound with the molecular formula C4H7F2N . It is a fluorinated derivative of pyrrolidine, characterized by the presence of two fluorine atoms at the 3-position of the pyrrolidine ring.
Mechanism of Action
Target of Action
3,3-Difluoropyrrolidine is primarily used as a building block in the synthesis of various compounds, including triazole substituted prolyl difluoropyrrolidines and dual leucine zipper kinase (DLK) inhibitors . These compounds target specific enzymes, such as dipeptidyl peptidase-4 and DLK , respectively .
Mode of Action
For instance, when used in the synthesis of dipeptidyl peptidase-4 inhibitors , it contributes to the inhibition of the enzyme, affecting the regulation of insulin secretion .
Biochemical Pathways
The biochemical pathways affected by this compound depend on the specific compounds it is used to synthesize. For example, in the case of dipeptidyl peptidase-4 inhibitors, the compound plays a role in the glucagon-like peptide-1 (GLP-1) pathway , which is involved in the regulation of glucose homeostasis .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in rats, dogs, and humans . The compound is rapidly absorbed in all species, with maximal plasma concentrations achieved within 1 hour after administration . It is primarily eliminated through metabolism and renal clearance .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific compounds it is used to synthesize. For instance, when used in the synthesis of dipeptidyl peptidase-4 inhibitors, it contributes to the inhibition of the enzyme, leading to increased levels of GLP-1 and improved glucose homeostasis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s fluoride substituents improve the potency of the active pharmaceutical ingredients and enhance their permeability through cell membranes .
Biochemical Analysis
Biochemical Properties
3,3-Difluoropyrrolidine plays a significant role in biochemical reactions. It is used in the synthesis of triazole substituted prolyl difluoropyrrolidines, which are potential inhibitors of dipeptidyl peptidase-4 . It also contributes to the synthesis of dual leucine zipper kinase (DLK) inhibitors .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a building block in the synthesis of other compounds. It contributes to the formation of cyclic and acyclic β-aminofluoroalkenes via allylic amination using the Pd catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions: One practical synthesis of 3,3-Difluoropyrrolidine involves starting from commercially available 2,2-dichlorotrifluoro-1-iodoethane. The process includes the radical addition of this compound to ethylene, forming the corresponding iodide. This iodide is then transformed into the primary amine, which is heated with sodium hydrosulfide to form this compound-2-thione. This intermediate is subsequently converted into the target product in high yield .
Industrial Production Methods: The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity while minimizing the use of toxic, flammable, and hazardous reagents. The production process also avoids the need for column chromatography purification, making it more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions: 3,3-Difluoropyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of fluorine atoms.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Amination Reactions: It can be used in allylic amination reactions using palladium catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Amination: Palladium catalysts are used in allylic amination reactions.
Major Products: The major products formed from these reactions include various fluorinated pyrrolidine derivatives, which can be further utilized in organic synthesis and medicinal chemistry .
Scientific Research Applications
3,3-Difluoropyrrolidine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of potential inhibitors of dipeptidyl peptidase-4 and dual leucine zipper kinase inhibitors.
Organic Synthesis: The compound is employed in the preparation of cyclic and acyclic β-aminofluoroalkenes via allylic amination using palladium catalysts.
Biological Studies: It is used in the development of fluorinated analogs of biologically active molecules for studying their biological activity and pharmacokinetics.
Comparison with Similar Compounds
- 3,3-Difluoroazetidine
- 4,4-Difluoropiperidine
- 3,3-Difluoropiperidine
Comparison: 3,3-Difluoropyrrolidine is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. Compared to 3,3-Difluoroazetidine and 4,4-Difluoropiperidine, this compound offers a different spatial arrangement of fluorine atoms, influencing its reactivity and interaction with biological targets .
Properties
IUPAC Name |
3,3-difluoropyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F2N/c5-4(6)1-2-7-3-4/h7H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTUSMPNLUCCQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382324 | |
Record name | 3,3-difluoropyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
316131-01-8 | |
Record name | 3,3-difluoropyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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